molecular formula C4H3N3S B12216740 1,3-Thiazol-2-ylcyanamide CAS No. 41227-90-1

1,3-Thiazol-2-ylcyanamide

Cat. No.: B12216740
CAS No.: 41227-90-1
M. Wt: 125.15 g/mol
InChI Key: ABXAUSJQJHBSKN-UHFFFAOYSA-N
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Description

Cyanamide, 2-thiazolyl-: is a chemical compound that features a cyanamide group attached to a thiazole ring. This compound is of significant interest due to its unique structure and versatile reactivity, making it valuable in various fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of cyanamide, 2-thiazolyl- typically involves the large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of molecular iodine and iron-mediated desulfurization are particularly favored due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: tert-Butyl hydroperoxide, molecular iodine.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various amines and thiols.

Major Products: The major products formed from these reactions include substituted cyanamides, thioureas, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyanamide, 2-thiazolyl- involves its interaction with molecular targets through its cyanamide and thiazole moieties. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The thiazole ring provides additional sites for interaction with biological targets, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Uniqueness: Cyanamide, 2-thiazolyl- is unique due to its combination of the cyanamide group and the thiazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

41227-90-1

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

1,3-thiazol-2-ylcyanamide

InChI

InChI=1S/C4H3N3S/c5-3-7-4-6-1-2-8-4/h1-2H,(H,6,7)

InChI Key

ABXAUSJQJHBSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC#N

Origin of Product

United States

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